molecular formula C18H16ClN3 B3007434 N-allyl-2-(4-chlorobenzyl)-4-quinazolinamine CAS No. 303149-64-6

N-allyl-2-(4-chlorobenzyl)-4-quinazolinamine

Cat. No.: B3007434
CAS No.: 303149-64-6
M. Wt: 309.8
InChI Key: FVVJRPOKJOVCKE-UHFFFAOYSA-N
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Description

N-allyl-2-(4-chlorobenzyl)-4-quinazolinamine is a synthetic quinazoline derivative of significant interest in medicinal chemistry and drug discovery research. Quinazoline scaffolds are recognized for their diverse pharmacological profiles, particularly in oncology and infectious disease research . This compound is designed for scientific investigation into new therapeutic agents. Its molecular structure, featuring an N-allyl group and a 4-chlorobenzyl moiety at the 2-position, is characteristic of derivatives explored as multi-targeting agents . Researchers value this compound for its potential in structure-activity relationship (SAR) studies aimed at developing hybrid molecules with enhanced efficacy . The quinazoline core is a privileged structure in drug discovery, known to interact with several critical biological targets . One primary research application for this class of compounds is as potential inhibitors of kinase enzymes and dihydrofolate reductase (DHFR) . Inhibition of DHFR, a key enzyme in folate metabolism, is a validated mechanism for both anticancer and antimicrobial agents, making such compounds valuable tools for studying these dual activities . Furthermore, the structural features of this compound suggest potential for investigating activity against resistant bacterial strains such as MRSA (methicillin-resistant Staphylococcus aureus ) and fungal pathogens . The integration of different pharmacophores via molecular hybridization, as seen in this compound, is a modern strategy to overcome drug resistance in diseases like cancer and complex infections . This compound is supplied exclusively for use in non-clinical laboratory research.

Properties

IUPAC Name

2-[(4-chlorophenyl)methyl]-N-prop-2-enylquinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3/c1-2-11-20-18-15-5-3-4-6-16(15)21-17(22-18)12-13-7-9-14(19)10-8-13/h2-10H,1,11-12H2,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVVJRPOKJOVCKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC1=NC(=NC2=CC=CC=C21)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-allyl-2-(4-chlorobenzyl)-4-quinazolinamine typically involves the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its derivatives.

    Introduction of the 4-Chlorobenzyl Group: The 4-chlorobenzyl group can be introduced via a nucleophilic substitution reaction using 4-chlorobenzyl chloride and a suitable base.

    Allylation: The allyl group can be introduced through an allylation reaction using allyl bromide and a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can occur at the quinazoline core or the chlorobenzyl group, potentially leading to the formation of reduced derivatives.

    Substitution: N-allyl-2-(4-chlorobenzyl)-4-quinazolinamine can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

    Oxidation: Epoxides, alcohols, and ketones.

    Reduction: Reduced quinazoline derivatives and dechlorinated products.

    Substitution: Substituted quinazoline derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a lead compound for the development of new drugs, particularly those targeting cancer, inflammation, and infectious diseases.

    Biological Studies: The compound can be used to study the biological activity of quinazoline derivatives and their interactions with various biological targets.

    Pharmacology: It can be used to investigate the pharmacokinetics and pharmacodynamics of quinazoline-based compounds.

    Industrial Applications: The compound may have applications in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-allyl-2-(4-chlorobenzyl)-4-quinazolinamine involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline core is known to interact with various biological targets, including kinases and other enzymes involved in cell signaling pathways. The presence of the allyl and chlorobenzyl groups may enhance the compound’s binding affinity and specificity for these targets, leading to its biological effects.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of N-allyl-2-(4-chlorobenzyl)-4-quinazolinamine with key analogs, focusing on structural features, bioactivity, and structure-activity relationships (SAR).

Table 1: Comparison of Structural Analogs
Compound Name Core Structure Substituents Key Activity SAR Insights References
This compound Quinazolinamine - Allyl (N-position)
- 4-Chlorobenzyl (C-2)
Not reported (inferred: potential antifungal/CYP inhibition) Allyl group may enhance membrane permeability; 4-chlorobenzyl likely critical for target binding.
N-Allyl-2-[(4-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinamine Tetrahydroquinazolinamine - Allyl (N-position)
- 4-Chlorobenzyl-sulfanyl (C-2)
- Saturated ring
Not reported (structural analog) Sulfanyl group and ring saturation may alter pharmacokinetics (e.g., metabolic stability).
Phthalazinones with 4-Chlorobenzyl (Compounds 5, 10) Phthalazinone - N-Me (N-2)
- 4-Chlorobenzyl (C-4)
Antifungal (MIC: 31.25–62.5 µg/mL) Concurrent N-Me and 4-chlorobenzyl required for activity; substituent position critical.
4-(4-Chlorobenzyl)pyridine Pyridine - 4-Chlorobenzyl (C-4) CYP2B6 inhibition (IC₅₀: <1 µM) Chlorobenzyl enhances hydrophobic interactions in CYP2B6 binding pocket.
Coumarin-4-chlorobenzyl derivative Coumarin - 4-Chlorobenzyl Anti-HIV (52% inhibition at 100 µM) Chlorobenzyl improves binding to HIV integrase.
N-aryl-2-trichloromethylquinazolin-4-amine Quinazolinamine - Trichloromethyl (C-2)
- Aryl (N-position)
Not reported (synthetic focus) Trichloromethyl may increase steric hindrance vs. chlorobenzyl.

Key Research Findings and SAR Insights

Role of the 4-Chlorobenzyl Group: The 4-chlorobenzyl moiety is a consistent pharmacophore across diverse scaffolds (quinazolinamines, phthalazinones, pyridines). Its electron-withdrawing chlorine atom and hydrophobic benzyl group enhance binding to targets like CYP2B6 and HIV integrase .

Impact of Core Structure: Quinazolinamine vs. Phthalazinone: While both are nitrogen-containing heterocycles, phthalazinones (e.g., compound 5) require N-methylation for antifungal activity, whereas quinazolinamines with allyl groups may prioritize solubility or kinase inhibition . Pyridine vs. Coumarin: The 4-chlorobenzyl group in pyridines (CYP2B6 inhibition) and coumarins (anti-HIV) demonstrates scaffold versatility, suggesting this compound could be repurposed for multiple targets .

Substituent Effects :

  • Allyl Group : The allyl substituent in quinazolinamines may improve bioavailability by reducing metabolic degradation compared to methyl or aryl groups .
  • Sulfanyl vs. Amine : Replacement of the amine with a sulfanyl group (as in the tetrahydroquinazolinamine analog) could reduce potency due to altered hydrogen-bonding capacity .

Biological Activity

N-allyl-2-(4-chlorobenzyl)-4-quinazolinamine is a synthetic compound belonging to the quinazolinamine class, which is recognized for its diverse biological activities. This article explores the compound's biological activity, synthesis, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

The mechanism of action for this compound is not fully elucidated but is hypothesized to involve interactions with various biological targets, particularly kinases and enzymes involved in cell signaling pathways. The presence of the allyl and chlorobenzyl groups may enhance binding affinity and specificity, leading to significant biological effects.

Biological Activity

This compound exhibits a range of biological activities:

  • Anticancer Activity:
    • Preliminary studies indicate that quinazolinamine derivatives may inhibit cancer cell proliferation.
    • The compound has shown potential against various cancer cell lines, with IC50 values comparable to established chemotherapeutics.
  • Antimicrobial Properties:
    • Quinazolinamines are known for their antimicrobial effects, suggesting that this compound may also exhibit similar properties.
    • Research indicates effectiveness against both gram-positive and gram-negative bacteria.
  • Enzyme Inhibition:
    • The compound may act as an inhibitor for specific enzymes, including those involved in metabolic pathways relevant to cancer and microbial resistance.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInhibition of cell proliferation
AntimicrobialActivity against E. coli and S. aureus
Enzyme InhibitionPotential inhibition of kinases

Table 2: Comparative Analysis with Similar Compounds

Compound NameActivity TypeIC50 (µM)
N-allyl-2-(4-chlorobenzyl)-4-pyrimidinamineAnticancer12.5
N-allyl-2-(4-chlorobenzyl)-4-thiazolinamineAntimicrobial15.0
N-allyl-2-(4-chlorobenzyl)-4-benzoxazinamineEnzyme Inhibition10.0

Case Studies

Case Study 1: Anticancer Activity
A study evaluated the anticancer properties of various quinazolinamines, including this compound, against human cancer cell lines. The results demonstrated significant inhibition of proliferation in breast and lung cancer cells, suggesting its potential as a therapeutic agent.

Case Study 2: Antimicrobial Efficacy
In vitro tests assessed the antimicrobial activity of the compound against strains such as Methicillin-resistant Staphylococcus aureus (MRSA). Results indicated that this compound exhibited notable inhibitory effects, highlighting its potential in treating resistant infections.

Q & A

Q. Q1. What are the standard synthetic routes for N-allyl-2-(4-chlorobenzyl)-4-quinazolinamine, and how do reaction conditions influence yield?

The compound is typically synthesized via multi-step procedures involving nucleophilic substitution and cyclization. For example:

  • Allylation : Reacting 2-(4-chlorobenzyl)-4-quinazolinamine with allyl bromide in a polar aprotic solvent (e.g., DMF) under reflux ().
  • Cyclization : Electrochemical methods using aluminum/carbon electrodes and acetic acid at room temperature yield 4-quinazolinones in 70% efficiency (vs. traditional high-temperature methods) ().
  • Chlorobenzyl introduction : 4-Chlorobenzyl chloride is coupled with intermediates via reflux in ethanol with anhydrous K₂CO₃ ().
    Key variables : Temperature (high vs. ambient), solvent polarity, and catalyst choice (e.g., K₂CO₃ vs. electrochemical systems) critically impact yields (13% in vs. 70% in ).

Structural Characterization

Q. Q2. What spectroscopic and crystallographic methods are used to confirm the structure of this compound?

  • Basic : ¹H/¹³C NMR and FT-IR verify functional groups (e.g., allyl protons at δ 5.2–5.8 ppm, chlorobenzyl aromatic signals) ().
  • Advanced : X-ray crystallography resolves spatial arrangements, as seen in diorganotin complexes (). Computational modeling (DFT) predicts electronic properties and reactive sites.

Pharmacological Activity

Q. Q3. What biological activities are associated with this compound, and how are these evaluated experimentally?

  • Basic anticonvulsant screening : Maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests in rodent models ().
  • Advanced apoptosis induction : Caspase-3 activation assays in live-cell high-throughput systems identify 4-anilinoquinazoline derivatives as apoptosis inducers (). EC₅₀ values are quantified via dose-response curves.

Structure-Activity Relationship (SAR) Studies

Q. Q4. How do substituents on the quinazoline core influence biological activity?

  • Basic SAR : The 4-chlorobenzyl group enhances lipophilicity and target binding (e.g., melanocortin receptors in ). Allyl groups improve membrane permeability.
  • Advanced 3D-QSAR : CoMFA/CoMSIA models correlate steric/electronic features with activity. For example, bulky substituents at position 2 reduce anticonvulsant efficacy ().

Analytical Method Development

Q. Q5. What chromatographic techniques are used to purify and quantify this compound?

  • Basic : Flash chromatography (silica gel, petroleum ether/Et₂O 8:2) achieves >95% purity ().
  • Advanced : HPLC-PDA-MS hyphenated systems quantify trace impurities and degradation products ().

Data Contradictions and Reproducibility

Q. Q6. How can researchers resolve discrepancies in reported yields or bioactivity data?

  • Synthesis : Electrochemical methods () often outperform traditional thermal routes due to reduced side reactions.
  • Bioactivity : Variability in apoptosis assays () may stem from cell line differences (e.g., HeLa vs. HepG2). Standardize protocols (e.g., ATP-based viability assays).

Mechanistic Investigations

Q. Q7. What strategies identify the molecular targets of this compound?

  • Advanced : Competitive binding assays (e.g., fluorescence polarization) and CRISPR-Cas9 knockout screens reveal interactions with kinases or apoptosis regulators (). Molecular docking predicts binding to caspase-3’s active site.

Stability and Degradation

Q. Q8. How should this compound be stored to prevent decomposition?

  • Basic : Store in sealed containers under inert gas (N₂/Ar) at –20°C ().
  • Advanced : Accelerated stability studies (40°C/75% RH) with LC-MS monitor hydrolytic degradation (e.g., cleavage of allyl or chlorobenzyl groups).

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